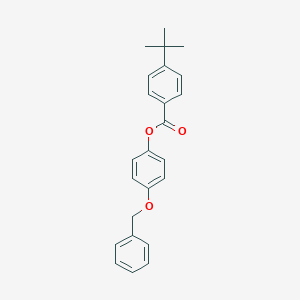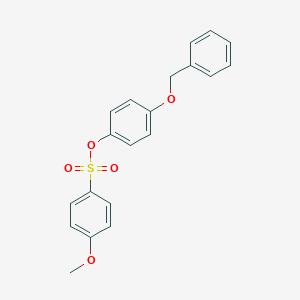
Ácido 4-(2-benzoil-4-cloroanilino)-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones and carboxylic acids. This compound is characterized by the presence of a benzoyl group, a chloro-substituted aniline moiety, and a butanoic acid chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to 4-chloro-2-aminobenzene.
Acylation: The 4-chloro-2-aminobenzene is acylated with benzoyl chloride to form 2-benzoyl-4-chloroaniline.
Knoevenagel Condensation: The 2-benzoyl-4-chloroaniline is then subjected to a Knoevenagel condensation reaction with succinic anhydride to yield 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines.
Hydrolysis: Formation of carboxylic acids and amines.
Mecanismo De Acción
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzoyl and chloroanilino moieties may interact with enzymes or receptors, leading to modulation of biological processes. The compound’s effects can be attributed to its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(2-Benzoyl-4-fluoroanilino)-4-oxobutanoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Benzoyl-4-bromoanilino)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.
4-(2-Benzoyl-4-methoxyanilino)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of chlorine.
The uniqueness of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-(2-benzoyl-4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLDTEVDXXXCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(butylsulfanyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B403639.png)

![6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B403641.png)



![1-[(2,3-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403648.png)
![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]acetohydrazide](/img/structure/B403651.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-(1,2,2-trimethylpropylidene)acetohydrazide](/img/structure/B403653.png)

![N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B403657.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403659.png)

